molecular formula C7H10Cl2N2O2 B8180978 6-(Aminomethyl)picolinic acid dihydrochloride

6-(Aminomethyl)picolinic acid dihydrochloride

Cat. No.: B8180978
M. Wt: 225.07 g/mol
InChI Key: NYUBEMKEJGJIBY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 4.97 Å, b = 7.59 Å, and c = 17.37 Å, forming a 1:1 organic salt structure. The asymmetric unit contains one protonated 6-(aminomethyl)picolinic acid cation and one chloride counterion. Key structural features include:

  • Bond Geometry : The picolinic acid moiety maintains planarity with C–C bond lengths of 1.39–1.41 Å in the aromatic ring, while the aminomethyl substituent adopts a staggered conformation (C–N bond: 1.47 Å).
  • Hydrogen Bonding : N–H···Cl interactions (2.89–3.12 Å) dominate the crystal packing, with additional O–H···O carboxylic interactions (2.65 Å) creating a layered structure.
Parameter Value
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Volume 655.01 ų
Density 1.512 g/cm³

Table 1: Crystallographic parameters derived from single-crystal X-ray diffraction.

Protonation States and Zwitterionic Properties in Aqueous Media

In aqueous solution (pH 1–7), the compound exhibits dual protonation sites:

  • Carboxylic Acid Group : Deprotonates above pH 3.2 (pKa ≈ 2.8)[

Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUBEMKEJGJIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Aminomethyl)picolinic acid dihydrochloride, a derivative of picolinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological implications, and comparisons with related compounds.

Chemical Structure and Properties

6-(Aminomethyl)picolinic acid dihydrochloride is characterized by its picolinate structure, which is derived from pyridine, combined with an aminomethyl group. This unique structure contributes to its solubility and reactivity in various biological contexts. The molecular formula is C7H10Cl2N2O2, with a molecular weight of approximately 216.66 g/mol.

The biological activity of 6-(aminomethyl)picolinic acid dihydrochloride primarily stems from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, affecting neurotransmission and other signaling pathways.

Pharmacological Applications

Research indicates that 6-(aminomethyl)picolinic acid dihydrochloride may have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Given its structural similarity to neurotransmitter precursors, it may exhibit neuroprotective effects.
  • Anticancer Properties : Investigations into its role as a kinase inhibitor have shown promise in cancer treatment contexts.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-(aminomethyl)picolinic acid dihydrochloride, it is useful to compare it with other picolinate derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-(aminomethyl)picolinateEthyl group additionEnzyme inhibition
Ethyl 4-bromopicolinateBromine substitutionAntimicrobial
Ethyl 3-aminopicolinateAmino group at different positionNeurotransmitter modulation

The presence of the aminomethyl group at the 6-position distinguishes it from other derivatives, potentially enhancing its biological reactivity and therapeutic utility .

Case Studies and Research Findings

Several studies have highlighted the biological effects and therapeutic potential of 6-(aminomethyl)picolinic acid dihydrochloride:

  • Antimalarial Studies : In vitro studies demonstrated that compounds similar to 6-(aminomethyl)picolinic acid exhibit significant activity against Plasmodium falciparum, suggesting a potential role in malaria treatment .
  • Kinase Inhibition : A review of small molecule kinase inhibitors noted that picolinate derivatives could effectively inhibit specific kinases implicated in cancer progression .
  • Inflammatory Response Modulation : Research indicates that picolinic acid derivatives can influence macrophage activation and cytokine production, which may have implications for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

6-(Aminomethyl)picolinic acid dihydrochloride has been investigated for its potential therapeutic effects:

  • Drug Development : It serves as a precursor in the synthesis of various pharmaceutical agents. Research indicates that derivatives of this compound can modulate biological pathways related to diseases such as cardiovascular disease and metabolic disorders .
  • Cholesterol Regulation : Studies have shown that compounds derived from picolinic acid can induce low-density lipoprotein receptor (LDLR) expression, leading to reduced circulating cholesterol levels in animal models .

Enzyme Inhibition Studies

The compound has been utilized in studies examining enzyme inhibition:

  • Protein-Ligand Interactions : Its structure allows it to interact with enzymes and proteins, making it a valuable tool for studying enzyme kinetics and mechanisms.
  • Antimalarial Activity : Research has explored the structure-activity relationships of compounds similar to 6-(aminomethyl)picolinic acid, demonstrating potential antimalarial properties against Plasmodium falciparum through various modifications of the core structure .

Materials Science

In materials science, the compound's unique properties are leveraged for:

  • Synthesis of Functional Materials : Its ability to form coordination complexes makes it useful for developing new materials with specific electronic or optical properties.
  • Catalysis : The aminomethyl group can participate in catalytic reactions, enhancing the efficiency of synthetic processes .

Case Study 1: Antimalarial Research

In a study focusing on antimalarial agents, derivatives of 6-(aminomethyl)picolinic acid were synthesized and tested for their efficacy against Plasmodium falciparum. The results indicated that modifications to the aminomethyl group significantly influenced the compounds' potency, with some achieving IC50 values as low as 0.2 nM .

Case Study 2: Cholesterol Regulation

A series of experiments demonstrated that picolinic acid derivatives could effectively induce LDLR expression in hepatic cells, leading to a significant reduction in circulating cholesterol levels in animal models. This research highlights the potential of these compounds in developing treatments for hypercholesterolemia .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
6-(Aminomethyl)picolinic acid dihydrochloride -CH2NH2, HCl salt C7H9ClN2O2 188.61 1610028-43-7 Reference compound; hydrophilic due to NH2 and HCl salt
6-(Trifluoromethyl)picolinic acid -CF3 C7H4F3NO2 191.11 131747-42-7 Increased lipophilicity (CF3 group); potential metabolic stability
4-Aminopicolinic acid hydrochloride -NH2 at 4-position C6H7ClN2O2 174.59 4021-08-3 Positional isomer; altered binding affinity
Methyl 6-(aminomethyl)picolinate hydrochloride -CH2NH2, methyl ester C8H11ClN2O2 202.64 13602-11-4 Ester group reduces solubility vs. carboxylic acid
6-((Methylsulfonyl)methyl)picolinic acid -CH2SO2Me C8H9NO4S 215.22 Not provided Sulfonyl group enhances electronegativity; potential protease inhibition
6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride -C(CH3)2NH2, -CN C9H12ClN3 197.67 1192356-22-1 Branched aminopropyl and nitrile groups; altered steric and electronic profiles

Functional Implications

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 6-(Trifluoromethyl)picolinic acid.
  • Biological Activity: The aminomethyl group in the target compound facilitates hydrogen bonding with biological targets, making it valuable in PROTAC design . Sulfonyl derivatives (e.g., 6-((Methylsulfonyl)methyl)picolinic acid) may exhibit enhanced binding to sulfhydryl-containing enzymes . Nitrile-containing analogs (e.g., 6-(2-Aminopropan-2-yl)picolinonitrile) could act as electrophilic warheads in covalent inhibitors .

Stability and Handling

  • The target compound is stable as a solid but may degrade under prolonged exposure to moisture due to its hydrochloride form.
  • Ester derivatives (e.g., methyl picolinates) are prone to hydrolysis in aqueous environments, limiting their utility in biological assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Aminomethyl)picolinic acid dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous methods involve using PdCl₂ adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to facilitate decarboxylative coupling of picolinic acid derivatives with aryl halides . Optimize efficiency by adjusting catalyst loading (5-10 mol%), solvent polarity (e.g., DMF or THF), and reaction temperature (80-120°C). Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing 6-(Aminomethyl)picolinic acid dihydrochloride, and how should data interpretation be approached?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5-8.5 ppm, methylene groups at δ 3.5-4.5 ppm) and coupling constants .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected for C₇H₉N₂O₂·2HCl).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles to validate stereochemistry .
    • Cross-reference data with computational models (e.g., DFT) for ambiguous assignments.

Q. What analytical methods are recommended for quantifying 6-(Aminomethyl)picolinic acid dihydrochloride in research samples, and how are they validated?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Detect at 254 nm .
  • Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), accuracy (spiked recovery 95-105%), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can researchers design experiments to explore the catalytic applications of 6-(Aminomethyl)picolinic acid derivatives in cross-coupling reactions?

  • Methodology :

  • Substrate Scope : Test reactivity with diverse aryl bromides and iodides under Pd catalysis.
  • Mechanistic Probes : Use deuterated solvents or radical traps to identify intermediates.
  • Kinetic Studies : Vary temperature (50-150°C) and measure rate constants to determine activation parameters.
  • Reference analogous PdCl₂-phosphine systems for reaction optimization .

Q. What methodologies are employed to assess the stability and degradation pathways of 6-(Aminomethyl)picolinic acid dihydrochloride under various conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (40-80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life.
  • ICH Compliance : Follow Q1A(R2) guidelines for accelerated stability testing .

Q. What strategies are effective for identifying and quantifying trace impurities in 6-(Aminomethyl)picolinic acid dihydrochloride batches?

  • Methodology :

  • Impurity Profiling : Spike samples with reference standards (e.g., penilloic acids or aminopenicillanic acid analogs) and use HPLC-DAD/ELSD .
  • Structural Elucidation : Isolate impurities via preparative HPLC and characterize using HR-MS/MS and 2D NMR.
  • Quantify using external calibration curves with ≤5% error margins .

Q. How can in vitro and in vivo models be utilized to study the biochemical interactions of 6-(Aminomethyl)picolinic acid dihydrochloride?

  • Methodology :

  • In Vitro : Screen for enzyme inhibition (e.g., IDO or decarboxylases) using fluorometric assays. Optimize IC₅₀ measurements via dose-response curves .
  • In Vivo : Administer in rodent models (e.g., 10-100 mg/kg doses) and analyze plasma/tissue distribution via LC-MS/MS.
  • Use PICOT frameworks to define study populations, interventions, and outcomes .

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